[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2'-methyl-
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Overview
Description
[1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2’-methyl- is a complex organic compound with a unique structure that includes a biphenyl core substituted with hydroxyl, tert-butyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2’-methyl- typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by hydroxylation and methylation steps under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2’-methyl- can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the biphenyl core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl core, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the biphenyl core.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2’-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of steric and electronic effects in various chemical reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy as an anti-inflammatory or anticancer agent, given its ability to interact with biological targets.
Industry
In the industrial sector, [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2’-methyl- is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2’-methyl- involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-ol: Lacks the tert-butyl and methyl substitutions, leading to different reactivity and applications.
3,5-Di-tert-butyl-4-hydroxybenzylidene: Similar steric hindrance but different core structure.
2-Methyl-4-tert-butylphenol: Shares some substituents but has a different overall structure.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-2’-methyl- lies in its specific substitution pattern, which imparts distinct steric and electronic properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Properties
CAS No. |
6152-15-4 |
---|---|
Molecular Formula |
C21H28O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(2-methylphenyl)phenol |
InChI |
InChI=1S/C21H28O/c1-14-10-8-9-11-16(14)15-12-17(20(2,3)4)19(22)18(13-15)21(5,6)7/h8-13,22H,1-7H3 |
InChI Key |
RQIQWUBHCRQFCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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